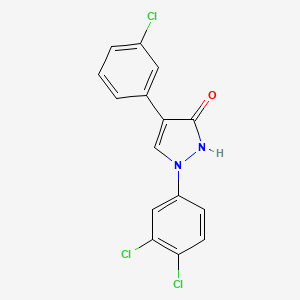
4-(3-chlorophenyl)-1-(3,4-dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one
Übersicht
Beschreibung
4-(3-Chlorophenyl)-1-(3,4-dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one, also known as 3-chloro-4-(3,4-dichlorophenyl)pyrazol-1(3H)-one, is a synthetic organic compound that has been used in a wide variety of scientific research applications. It is an important intermediate in the synthesis of pharmaceuticals, pesticides, and other compounds with potential applications in biomedicine. The compound has been studied extensively for its biochemical and physiological effects and has been found to have a variety of therapeutic properties. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Interaction Studies
Structural Elucidation and Interaction Analysis : The compound has been subject to structural analysis, revealing its crystalline form and the types of intermolecular interactions it exhibits. Studies have shown that the pyrazole ring adopts specific conformations, and the molecular structure is stabilized by various hydrogen bonding interactions (S. Naveen et al., 2018).
Crystallographic Studies for Isostructural Compounds : Research on similar compounds with variations in their structural groups has provided insights into their crystalline structures and molecular conformations. These findings are crucial for understanding the chemical and physical properties of such compounds (B. Kariuki et al., 2021).
Potential Therapeutic Applications
Anticancer and Antimicrobial Potential : Novel pyrazole compounds have shown promise as potential anti-cancer and antimicrobial agents. Their synthesis, electronic structure, and physicochemical properties have been extensively studied, highlighting their potential in therapeutic applications (Renjith Thomas et al., 2019).
Antimicrobial Studies : Specific derivatives of the compound have been synthesized and shown to possess antimicrobial properties. These studies provide a foundation for further exploration of their use in combating microbial infections (M. Prabhudeva et al., 2017).
Inhibition of Phospholipase A2 : Certain analogues have demonstrated significant inhibition of phospholipase A2, suggesting their utility in anti-inflammatory therapy. This reveals the compound's potential in the treatment of inflammatory diseases (D. M. Lokeshwari et al., 2017).
Computational Structure-Activity Relationship : The computational design of novel derivatives has been reported, with a focus on optimizing inhibition of protein kinases. This work contributes to understanding the drug-like properties of these compounds and their potential therapeutic applications (Y. Singh et al., 2009).
Spectroscopic and Quantum Chemical Studies
Spectroscopic and Computational Analysis : The molecular structure and spectroscopic data of similar compounds have been obtained through quantum chemical methods, aiding in the understanding of their physical and chemical characteristics (A. Viji et al., 2020).
Molecular Docking and Antimicrobial Activity : Studies involving molecular docking and quantum chemical calculations have been conducted to understand the biological activity and potential medicinal applications of these compounds (C. Sivakumar et al., 2021).
Eigenschaften
IUPAC Name |
4-(3-chlorophenyl)-2-(3,4-dichlorophenyl)-1H-pyrazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3N2O/c16-10-3-1-2-9(6-10)12-8-20(19-15(12)21)11-4-5-13(17)14(18)7-11/h1-8H,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKWTPLQJYKLOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CN(NC2=O)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-chlorophenyl)-1-(3,4-dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



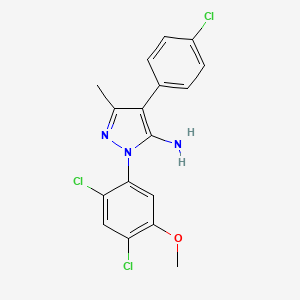
![2-{2,4-dichloro-5-(2-methoxyethoxy)[(4-methoxyphenyl)sulfonyl]anilino}-N,N-dimethylacetamide](/img/structure/B3036906.png)
![5-Benzylsulfanyl-1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]tetrazole](/img/structure/B3036907.png)
![2,5-Dimethyl-4,6-diphenyl-1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole](/img/structure/B3036908.png)
![4-chloro-N-[2-(1H-imidazol-1-yl)benzyl]benzenesulfonamide](/img/structure/B3036911.png)
![3-(2-amino-4-pyrimidinyl)-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B3036912.png)
![2,6-dichloro-N'-[3-(trifluoromethyl)pyridin-2-yl]benzohydrazide](/img/structure/B3036915.png)
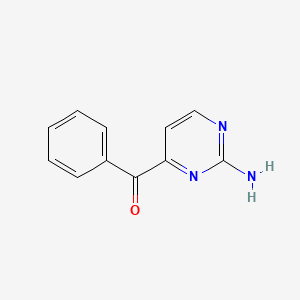
![5-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]-1-(2-chlorophenyl)sulfonylpyrazole](/img/structure/B3036917.png)
![2-{[(2,4-Dichlorobenzyl)oxy]amino}-5-pyrimidinecarbonitrile](/img/structure/B3036918.png)
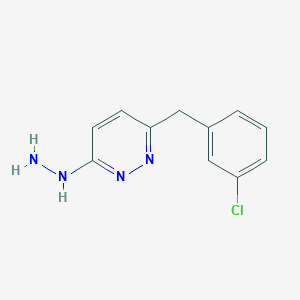
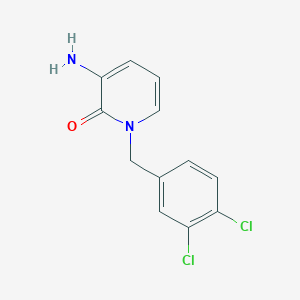
![4-chloro-N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]benzenesulfonamide](/img/structure/B3036923.png)
![2-(2-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-1H-1,3-benzimidazole](/img/structure/B3036926.png)